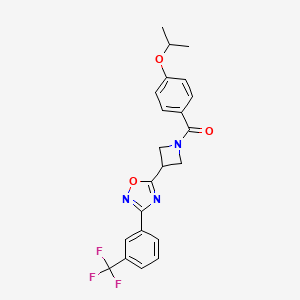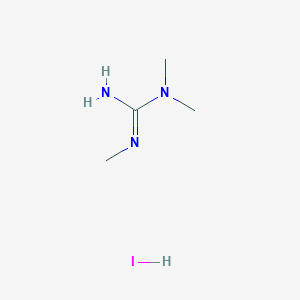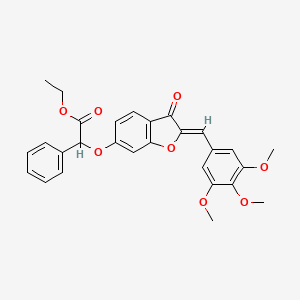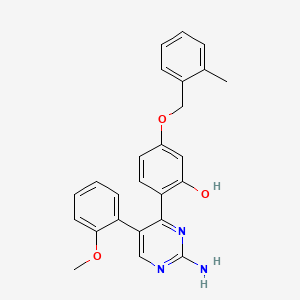
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C23H35N5O3 and its molecular weight is 429.565. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organocatalytic Synthesis and Biological Activity
Organocatalytic approaches have enabled the synthesis of spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities. These methods provide spirooxindole derivatives with high enantiopurity and structural diversity, offering new pathways for drug development (Xiao-Hua Chen et al., 2009).
Corrosion Inhibition
Cadmium(II) Schiff base complexes, including those with morpholino groups, have been explored for their corrosion inhibition properties on mild steel. These complexes demonstrate significant potential for protecting metal surfaces, bridging the gap between coordination chemistry and materials engineering (Mriganka Das et al., 2017).
Synthesis of Pyrrolidinoindolines
Research into asymmetric hydrovinylation has led to the creation of pyrrolidinoindolines, providing a basis for synthesizing molecules with all carbon-quaternary centers. These findings have implications for the synthesis of enantiopure compounds with potential pharmacological applications (H. Lim & T. V. RajanBabu, 2011).
Eigenschaften
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H35N5O3/c1-26-10-6-19-16-18(4-5-20(19)26)21(28-8-2-3-9-28)17-25-23(30)22(29)24-7-11-27-12-14-31-15-13-27/h4-5,16,21H,2-3,6-15,17H2,1H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNBMQPUTDIRES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCCN3CCOCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2658366.png)
![N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2658367.png)

![Ethyl 4-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoate](/img/structure/B2658374.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-2,2,2-trifluoroacetamide](/img/structure/B2658375.png)

![6-[(4-chlorophenyl)sulfinyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2658378.png)
![3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H,2H,3H,4H,5H,6H-benzo[f]isoquinoline hydrochloride](/img/structure/B2658380.png)
![2-[1-(5-Chloropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2658382.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2658383.png)
![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]glycine](/img/structure/B2658384.png)


